Bienvenue dans la boutique en ligne BenchChem!

1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone

Medicinal Chemistry Drug Design ADME Prediction

This compound is a privileged kinase inhibitor building block featuring a cyclopropylpyrimidine core and a reactive acetyl handle at the pyrrolidine 3-position. The ethanone moiety enables direct reductive amination without protecting groups, accelerating 96-well plate-ready library production for HTS. With XLogP3=1.1 and TPSA=46.1 Ų, it satisfies Rule-of-Three criteria for fragment-based drug discovery. Unlike hydroxyl/amine/amide analogs, this acetyl-substituted scaffold maintains optimal lipophilicity and hydrogen-bonding capacity for consistent target engagement.

Molecular Formula C13H17N3O
Molecular Weight 231.299
CAS No. 2034297-01-1
Cat. No. B2941026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone
CAS2034297-01-1
Molecular FormulaC13H17N3O
Molecular Weight231.299
Structural Identifiers
SMILESCC(=O)C1CCN(C1)C2=NC=NC(=C2)C3CC3
InChIInChI=1S/C13H17N3O/c1-9(17)11-4-5-16(7-11)13-6-12(10-2-3-10)14-8-15-13/h6,8,10-11H,2-5,7H2,1H3
InChIKeyAJZVTEMXEKFEMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone (CAS 2034297-01-1) Is Sourced for Medicinal Chemistry Programs


1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone is a heterocyclic building block featuring a 6-cyclopropylpyrimidine core linked to a pyrrolidine ring bearing an acetyl group at the 3-position. It is primarily used as a synthetic intermediate in the development of kinase inhibitors and other targeted therapeutics [1]. Its well-defined molecular architecture (C13H17N3O, MW 231.29 g/mol) offers versatility for further derivatization, particularly through the reactive ethanone moiety [1].

The Risk of Blind Substitution: Structural Nuances in Cyclopropylpyrimidine-Pyrrolidine Derivatives


Even minor structural modifications within this chemical class can lead to significant differences in physicochemical properties, reactivity, and biological target engagement. The specific combination of a cyclopropyl group on the pyrimidine ring and an acetyl group on the pyrrolidine scaffold is not interchangeable with analogs bearing hydroxyl, amine, or amide substituents, as these alterations impact hydrogen-bonding capacity, lipophilicity (XLogP3 = 1.1), and metabolic stability. Standard in-class compounds cannot be simply swapped without risking failure in downstream synthetic pathways or loss of biological activity [1].

Quantitative Differentiation Evidence for 1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone vs. Structural Analogs


Physicochemical Profile Comparison: Lipophilicity and Hydrogen-Bonding Capacity

The target compound exhibits a computed XLogP3 of 1.1 and a topological polar surface area (TPSA) of 46.1 Ų, with zero hydrogen-bond donors and four hydrogen-bond acceptors [1]. By comparison, the closely related acetamide analog N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide (CAS 1434744-09-8) possesses a higher TPSA (approximately 58 Ų) and one hydrogen-bond donor, which can significantly alter membrane permeability and oral bioavailability predictions . These differences, while derived from computed rather than experimental data, are critical for early-stage compound triaging in drug discovery programs.

Medicinal Chemistry Drug Design ADME Prediction

Synthetic Utility: Ethanone as a Versatile Handle for Diversification

The 3-acetyl group on the pyrrolidine ring enables direct reductive amination, Grignard addition, and enolate alkylation reactions that are not feasible with the corresponding alcohol or amine analogs without additional protection/deprotection steps. This synthetic advantage translates to an estimated 1–2 step reduction in library synthesis protocols compared to using 1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol or 1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine as starting materials [1].

Synthetic Chemistry Library Synthesis Late-Stage Functionalization

Conformational Rigidity and Target Binding Potential

The cyclopropyl substituent imposes conformational constraint on the pyrimidine core, restricting rotation relative to unsubstituted or methyl-substituted analogs. In the context of ATP-competitive kinase inhibitor design, cyclopropyl groups have been shown to fill hydrophobic pockets more effectively than smaller substituents, as evidenced by SAR studies on related pyrimidine-based inhibitors where cyclopropyl substitution improved binding affinity by 5- to 20-fold compared to methyl or hydrogen [1]. While direct comparative data for this specific compound is not available in the public domain, the class-level inference is grounded in established kinase inhibitor SAR [2].

Kinase Inhibitors Molecular Recognition Conformational Analysis

Validated Application Scenarios for Procuring 1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone


Lead Optimization of ATP-Competitive Kinase Inhibitors

This compound serves as a strategic fragment for generating focused kinase inhibitor libraries. The cyclopropylpyrimidine core is a privileged scaffold in kinase drug discovery, and the acetyl handle allows rapid diversification, enabling SAR exploration with fewer synthetic steps [1].

Parallel Synthesis for High-Throughput Screening (HTS) Hit Expansion

The ethanone moiety enables direct parallel derivatization (e.g., reductive amination) without protecting group chemistry, accelerating the production of 96-well plate-ready compound libraries for HTS campaigns against novel targets [2].

Fragment-Based Drug Discovery (FBDD) Starting Point

With a molecular weight of 231.29 g/mol and favorable computed properties (XLogP3 = 1.1, TPSA = 46.1 Ų), this compound satisfies Rule-of-Three criteria for fragment screening and can serve as a validated starting point for FBDD programs targeting kinases or acetyl-CoA carboxylase [3].

Quote Request

Request a Quote for 1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.